molecular formula C19H17F3N4O3S3 B2432422 4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-61-0

4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2432422
CAS No.: 392301-61-0
M. Wt: 502.55
InChI Key: IPTKNTFXDAELCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thiadiazole ring, and a dimethylsulfamoyl group

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O3S3/c1-26(2)32(28,29)15-9-5-13(6-10-15)16(27)23-17-24-25-18(31-17)30-11-12-3-7-14(8-4-12)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTKNTFXDAELCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides serve as precursors for thiadiazole ring formation. In a representative protocol, 4-(trifluoromethyl)benzyl thiol is reacted with thiourea in the presence of phosphorus oxychloride (POCl₃) under reflux conditions. This dehydrative cyclization yields 5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine as an intermediate.

Reaction Conditions:

  • Solvent: Anhydrous acetonitrile
  • Temperature: 80–90°C
  • Duration: 6–8 hours
  • Yield: 68–72%

Direct Functionalization of Preformed Thiadiazoles

Alternative approaches start with commercially available 2-amino-1,3,4-thiadiazole. Nucleophilic substitution at the 5-position is achieved using 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide). This method bypasses the need for cyclization but requires stringent control of stoichiometry to avoid di-substitution.

Benzamide Coupling Strategies

The second critical step involves coupling the thiadiazole intermediate with 4-(dimethylsulfamoyl)benzoic acid. Two principal methods dominate:

Carbodiimide-Mediated Amidation

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, this method facilitates amide bond formation in anhydrous acetonitrile. The reaction proceeds at room temperature over 24 hours, yielding the target compound with minimal epimerization.

Optimization Parameters:

  • Molar ratio (acid:EDC:HOBt): 1:1.2:1.2
  • Solvent: Acetonitrile
  • Yield: 85–90%

Acid Chloride Route

4-(Dimethylsulfamoyl)benzoyl chloride is generated in situ by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂). Subsequent reaction with the thiadiazole amine in tetrahydrofuran (THF) at 0–5°C produces the benzamide derivative. This method offers faster reaction times (<4 hours) but requires careful pH control to prevent hydrolysis.

Reaction Optimization and Scalability

Industrial-scale synthesis demands cost-efficiency and reproducibility. Key advancements include:

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in the amidation step improves yields to 92–95% by mitigating side reactions.

Solvent Systems

Comparative studies reveal that replacing acetonitrile with dichloromethane (DCM) in the cyclocondensation step reduces reaction time by 30% without compromising purity.

Table 1: Solvent Impact on Cyclocondensation Efficiency

Solvent Temperature (°C) Time (h) Yield (%)
Acetonitrile 80 8 72
Dichloromethane 40 5.5 70
Tetrahydrofuran 65 7 68

Analytical Validation and Quality Control

Structural confirmation relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.72 (m, 4H, aromatic), 4.52 (s, 2H, SCH₂), 2.82 (s, 6H, N(CH₃)₂).
  • ¹³C NMR: Distinct peaks at 167.8 ppm (C=O) and 114.2 ppm (CF₃) confirm functional group integrity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, with a retention time of 12.3 minutes.

Challenges and Limitations

  • Trifluoromethyl Group Stability: The electron-withdrawing CF₃ group complicates nucleophilic substitutions, necessitating inert atmospheres to prevent decomposition.
  • Sulfanyl Group Oxidation: During storage, the sulfanyl (-S-) moiety may oxidize to sulfoxide, requiring antioxidant additives like butylated hydroxytoluene (BHT).

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiadiazole ring can participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]benzamide
  • **4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzene

Uniqueness

The uniqueness of 4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiadiazole ring provides a versatile scaffold for further modifications.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H19F3N4O2S2
  • Molecular Weight : 426.49 g/mol

The structure features a thiadiazole moiety and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference CompoundReference IC50 (μM)
HePG-2 (Liver)5.05Sorafenib9.18
MCF-7 (Breast)8.10Sorafenib9.18
HCT-116 (Colon)6.00Sorafenib9.18

The compound exhibited significant cytotoxicity with IC50 values ranging from 5.05 to 8.10 μM , indicating a stronger effect compared to the reference drug sorafenib .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of critical signaling pathways associated with cancer cell proliferation. Notably, it has been shown to inhibit BRAF and VEGFR-2 kinases, which are pivotal in tumor growth and angiogenesis:

  • BRAF IC50 : 0.194 μM
  • VEGFR-2 IC50 : 0.071 μM

These values suggest that the compound has a comparable inhibitory effect on these targets as sorafenib, which is a well-known dual inhibitor .

Induction of Apoptosis

In vitro studies have demonstrated that treatment with this compound leads to significant apoptosis in cancer cells. The proportion of apoptotic cells increased dramatically, indicating its ability to induce programmed cell death effectively:

  • Apoptotic Cells (Treated) : 37.83%
  • Apoptotic Cells (Control) : 0.89%

This suggests that the compound not only inhibits cell proliferation but also promotes cell death through apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in various cancer models:

  • Study on Liver Cancer Cells :
    • The compound showed promising results in inhibiting growth in hepatocellular carcinoma cells (HePG-2), with mechanisms involving cell cycle arrest at G2-M and S phases.
  • Breast Cancer Model :
    • In MCF-7 cells, the compound demonstrated higher cytotoxicity than sorafenib, suggesting potential for further development as a therapeutic agent.
  • Colorectal Carcinoma :
    • The compound was effective against HCT-116 cells, supporting its broad-spectrum anticancer activity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core followed by sulfamoyl and benzamide coupling. Key steps include:

  • Thiadiazole ring synthesis via cyclization of thiosemicarbazides under acidic conditions .
  • Sulfanyl group introduction using nucleophilic substitution with 4-(trifluoromethyl)benzyl mercaptan .
  • Benzamide coupling via carbodiimide-mediated amidation .

Optimization Strategies:

  • Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility .
  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sulfur moieties .
  • Monitor intermediates via TLC/HPLC to ensure purity (>95%) before proceeding .

Table 1: Representative Reaction Conditions

StepSolventTemperatureCatalystYield (%)Reference
Thiadiazole formationEthanol80°CH₂SO₄65–75
Sulfanyl substitutionDMFRTK₂CO₃80–85
Benzamide couplingDCM0–5°CEDC/HOBt70–78

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl, sulfamoyl) .
  • 19F NMR validates the trifluoromethyl group’s integrity .
    • High-Performance Liquid Chromatography (HPLC):
  • Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
    • Mass Spectrometry (HRMS):
  • ESI-HRMS determines molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What preliminary in vitro assays are recommended to assess biological activity, given its structural analogs?

Methodological Answer: Prioritize assays aligned with structural analogs (thiadiazole/sulfonamide derivatives):

  • Antimicrobial Activity:
  • Broth microdilution (MIC) against S. aureus and E. coli .
    • Anticancer Screening:
  • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
    • Enzyme Inhibition:
  • Fluorometric assays for carbonic anhydrase or kinase inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl and thiadiazole moieties in target binding?

Methodological Answer:

  • Site-Directed Modifications:
  • Synthesize analogs with halogen (Cl/Br) or methyl substitutions on the phenyl ring to compare hydrophobic interactions .
  • Replace thiadiazole with oxadiazole to evaluate heterocycle specificity .
    • Computational Modeling:
  • Molecular docking (AutoDock Vina) against targets like EGFR or DHFR to map binding pockets .
    • Biophysical Validation:
  • Surface plasmon resonance (SPR) measures binding kinetics (KD) for prioritized analogs .

Q. What strategies mitigate inconsistencies in biological activity data across experimental models?

Methodological Answer:

  • Standardize Assay Conditions:
  • Use identical cell lines/passage numbers and serum-free media to reduce variability .
    • Control for Compound Stability:
  • Pre-test solubility in DMSO/PBS and monitor degradation via HPLC during assays .
    • Cross-Model Validation:
  • Compare results in 2D monolayers vs. 3D spheroids to assess microenvironment effects .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating therapeutic potential?

Methodological Answer:

  • ADME Profiling:
  • Absorption: Oral bioavailability in rodent models (Cₘₐₓ, Tₘₐₓ) .
  • Metabolism: LC-MS/MS identifies hepatic metabolites (CYP450 isoforms) .
    • Toxicity Screening:
  • Acute toxicity (LD₅₀) and organ histopathology in BALB/c mice .
    • Blood-Brain Barrier Penetration:
  • PAMPA-BBB assay predicts CNS accessibility .

Q. Key Data Contradictions & Resolutions

  • Synthesis Yield Variability:
    • Discrepancies in sulfanyl substitution yields (60–85%) due to moisture-sensitive intermediates; resolve by using anhydrous solvents .
  • Divergent Bioactivity:
    • Inconsistent MIC values may stem from assay pH differences; standardize to pH 7.4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.